Eledoisin - 69-25-0

Eledoisin

Catalog Number: EVT-266960
CAS Number: 69-25-0
Molecular Formula: C54H85N13O15S
Molecular Weight: 1188.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eledoisin is an endecapeptide, a peptide consisting of eleven amino acids, originally discovered and isolated from the salivary glands of two species of Mediterranean octopus, Eledone moschata and Eledone aldrovandi []. It belongs to the tachykinin family of neuropeptides, which are characterized by their ability to stimulate smooth muscle contraction and act as neurotransmitters [, , ]. Eledoisin shares a similar spectrum of biological activities with other tachykinins like substance P but differs in relative potencies in various pharmacological assays []. It is particularly known for its potent vasodilatory and hypotensive effects [, , , ].

Physalaemin

Compound Description: Physalaemin is a tachykinin peptide first isolated from the skin of the South American frog, Physalaemus fuscumaculatus. Like eledoisin, it exhibits potent vasodilatory and smooth muscle contracting effects. []

Substance P

Compound Description: Substance P is an undecapeptide tachykinin found in both the central and peripheral nervous systems of mammals. It acts as a neurotransmitter and neuromodulator, playing roles in pain transmission, inflammation, and smooth muscle contraction. []

Kassinin

Compound Description: Kassinin is a tachykinin peptide isolated from the skin of the African frog Kassina senegalensis. It induces potent vasodilation and smooth muscle contraction, particularly in the gastrointestinal tract. []

Neurokinin A (previously known as Substance K)

Compound Description: Neurokinin A, a tachykinin peptide, is found in the mammalian nervous system and gastrointestinal tract, functioning as a neurotransmitter and local hormone. It influences smooth muscle contraction, neurotransmission, and inflammatory responses. []

Relevance: Neurokinin A shares the characteristic C-terminal tachykinin sequence with eledoisin but differs in its N-terminal region. [] These structural similarities and differences contribute to overlapping but distinct pharmacological profiles. [] While both peptides can stimulate smooth muscle contraction, neurokinin A exhibits a preference for the NK-2 receptor subtype, whereas eledoisin shows a higher affinity for the SP-E receptor subtype in certain tissues like the rat brain cortex. [, ]

Neuromedin K

Compound Description: Neuromedin K, a tachykinin peptide found in the mammalian central nervous system and gastrointestinal tract, functions as a neurotransmitter and neuromodulator. It influences smooth muscle contraction, neuronal excitability, and hormone release. []

[Lys6]Eledoisin-(6-11)

Compound Description: [Lys6]Eledoisin-(6-11) is a synthetic hexapeptide analog of eledoisin containing lysine at position 6. It is a potent stimulator of pepsin secretion. []

Pyroglutamyl substance P(6-11)hexapeptide

Compound Description: Pyroglutamyl substance P(6-11)hexapeptide is a modified fragment of substance P containing the C-terminal hexapeptide sequence cyclized at the N-terminus with pyroglutamic acid. []

Bolton Hunter-conjugated Eledoisin

Compound Description: Bolton Hunter-conjugated Eledoisin is a derivative of eledoisin coupled to the Bolton Hunter reagent, a molecule used for radiolabeling peptides. This modification allows for tracking and studying the binding characteristics of eledoisin to its receptors. [, ]

Relevance: This derivative retains the structural features of eledoisin responsible for receptor binding. [, ] Studies using radiolabeled Bolton Hunter-conjugated eledoisin have been instrumental in characterizing eledoisin-preferring binding sites (SP-E) and differentiating them from substance P-preferring binding sites (SP-P) in various tissues. [, ]

[D-Pro4,D-Trp7,9,10]SP(4-11), [D-Arg1,D-Pro2,D-Trp7,9,Leu11]SP(1-11), and [D-Arg1,D-Trp7,9,Leu11]SP(1-11) (spantide)

Compound Description: These are synthetic peptide analogs of substance P designed to act as tachykinin antagonists. They are structurally modified to block or inhibit the effects of tachykinins like substance P and eledoisin at their receptors. []

Source

Eledoisin is primarily sourced from the skin secretions of the octopus Eledone moschata. This peptide is notable for its potent vasodilatory effects and is often studied for its potential therapeutic applications in cardiovascular and neurological disorders.

Classification

Eledoisin belongs to the tachykinin family, which includes other peptides such as substance P and neurokinin A. These peptides are characterized by their ability to bind to neurokinin receptors, influencing various physiological responses.

Synthesis Analysis

Methods

The synthesis of eledoisin can be achieved through several methods, with solid-phase peptide synthesis (SPPS) being the most common technique. This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Eledoisin is synthesized using a resin-bound approach where amino acids are added one at a time.
    • Protecting groups are employed to ensure selective reactions at specific sites on the amino acids.
    • The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
  2. Characterization:
    • Analytical techniques such as liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) are utilized to confirm the identity and purity of synthesized eledoisin .
Molecular Structure Analysis

Structure

Eledoisin has a specific sequence of amino acids that contributes to its biological activity. The undecapeptide chain consists of 11 amino acids, with a notable structural conformation influenced by its environment.

Data

Nuclear magnetic resonance (NMR) studies indicate that eledoisin adopts an extended conformation in aqueous solutions but transitions to a helical structure in lipid environments, such as dodecylphosphocholine micelles . This conformational flexibility is crucial for its interaction with receptors.

Chemical Reactions Analysis

Reactions

Eledoisin can undergo various chemical reactions typical of peptides, including hydrolysis and oxidation. These reactions can affect its stability and biological activity.

Technical Details

  1. Hydrolysis: Eledoisin is susceptible to enzymatic degradation by peptidases, which can limit its therapeutic efficacy.
  2. Oxidation: The presence of reactive oxygen species can lead to modifications in the peptide structure, altering its function .
Mechanism of Action

Process

Eledoisin exerts its effects primarily through binding to neurokinin receptors, particularly neurokinin-1 and neurokinin-2 receptors. This interaction triggers intracellular signaling cascades that mediate various physiological responses, including vasodilation and modulation of pain pathways.

Data

Research indicates that eledoisin's binding affinity for neurokinin receptors is significant, leading to potent biological effects such as increased vascular permeability and smooth muscle contraction .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,200 Da.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Sensitive to temperature and pH changes; requires careful storage conditions.

Chemical Properties

  • pH Stability: Eledoisin maintains stability within a specific pH range but degrades outside this range.
  • Reactivity: Reacts with various nucleophiles due to exposed functional groups in its structure .
Applications

Eledoisin has several scientific uses:

  • Pharmacological Research: Investigated for its potential as a therapeutic agent in pain management and cardiovascular diseases due to its vasodilatory effects.
  • Biochemical Studies: Used as a model compound for studying receptor interactions and signaling pathways associated with tachykinins.
  • Drug Development: Its unique properties make it a candidate for developing new drugs targeting neurokinin receptors for various clinical applications .
Historical Context & Discovery of Eledoisin in Tachykinin Research

Early Isolation from Eledone moschata and Taxonomic Significance

Eledoisin was first isolated in 1962 from the posterior salivary glands of two Mediterranean cephalopod species: Eledone moschata (the musky octopus) and Eledone aldovandi [1] [10]. This discovery was part of Vittorio Erspamer's pioneering research on biogenic amines and peptidic substances in amphibian and invertebrate tissues. The isolation represented a significant milestone in neuropeptide research as it revealed that potent bioactive peptides existed in evolutionarily ancient mollusks, expanding the known taxonomic distribution of neuropeptides beyond vertebrates [1] [4]. The presence of such a potent vasoactive peptide in octopus salivary glands provided early evidence for the evolutionary conservation of neuropeptide systems and suggested specialized functions in invertebrate predation or defense mechanisms. Eledoisin's identification specifically in the posterior salivary glands highlighted the gland's dual role in digestion and chemical defense, with the peptide being secreted as a venomous component affecting vertebrate physiology [1] [6].

Table 1: Discovery Timeline of Key Tachykinins

YearPeptideSource OrganismTissue SourceSignificance
1931Substance PRabbit/Equine intestineBrain/IntestineFirst mammalian tachykinin identified
1962EledoisinEledone moschata (octopus)Posterior salivary glandsFirst invertebrate tachykinin isolated
1964PhysalaeminPhysalaemus biligonigerus (frog)Skin secretionsFirst amphibian tachykinin characterized

Role in Defining the Tachykinin Family: Comparative Analysis with Substance P and Physalaemin

Eledoisin played a pivotal role in defining the tachykinin peptide family through structural and functional comparisons with mammalian substance P (isolated in 1931 but sequenced in 1971) and amphibian physalaemin (1964). Researchers recognized that these peptides shared a conserved C-terminal sequence motif Phe-X-Gly-Leu-Met-NH₂, where "X" is either an aromatic (Phe, Tyr) or branched aliphatic (Val, Ile) residue [1] [2]. This structural homology defined the tachykinin family and distinguished it from other peptide classes. Eledoisin's sequence (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂) provided the critical link between invertebrate and vertebrate tachykinins [1] [8].

Functionally, comparative studies revealed that despite their diverse origins, these peptides exhibited overlapping pharmacological profiles. Eledoisin, substance P, and physalaemin all demonstrated potent hypotensive effects, smooth muscle stimulation (especially in gastrointestinal and urinary systems), and the ability to induce salivary secretion [2] [7]. However, detailed receptor binding studies showed distinct potency rankings: in guinea pig pancreatic acini, physalaemin (EC₅₀ ≈ 2 nM) and substance P (EC₅₀ ≈ 5 nM) were more potent than eledoisin (EC₅₀ ≈ 300 nM) in stimulating amylase secretion, correlating with their receptor binding affinities [7]. In nociceptive reflex facilitation in rat spinal cord, the rank order was physalaemin ≥ substance P > eledoisin > neurokinin A, suggesting receptor subtype preferences [3].

Table 2: Structural and Functional Comparison of Early-Discovered Tachykinins

ParameterEledoisinSubstance PPhysalaemin
SourceOctopus salivary glandsMammalian brain/gutFrog skin secretions
Full SequencepGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂
Conserved C-TerminalPhe-Ile-Gly-Leu-Met-NH₂Phe-Phe-Gly-Leu-Met-NH₂Phe-Tyr-Gly-Leu-Met-NH₂
Key BioactivitiesVasodilation, smooth muscle contraction, salivationNeurotransmission, pain facilitation, smooth muscle contractionHypotension, smooth muscle stimulation, salivation
Relative Potency (Smooth Muscle)High (especially in amphibian/avian tissues)High in mammalsHighest in many systems

Contribution to Neuropeptide Classification and Receptor Subtype Identification

Eledoisin was instrumental in establishing the concept of neuropeptide families and receptor subtypes. Pharmacological studies using eledoisin and its analogs revealed differential tissue responses that could not be explained by a single receptor type. This led to the hypothesis of multiple tachykinin receptors, eventually classified as NK₁, NK₂, and NK₃ [2] [6]. Eledoisin exhibited the highest affinity for what would later be termed NK₁-like receptors, though with distinct species-specific profiles. For example:

  • In toad (Bufo marinus) intestine, radioligand binding with [¹²⁵I]Bolton-Hunter-bufokinin (an eledoisin analog) showed high-affinity binding (KD = 0.57 nM) with a potency rank order: bufokinin > physalaemin > substance P > eledoisin [6].
  • In rat central nervous system, eledoisin facilitated nociceptive reflexes via receptors resembling the peripheral "SP-P" (NK₁-like) type [3].
  • In pancreatic acinar cells, eledoisin bound to specific receptors distinct from cholecystokinin or bombesin receptors [7].

These studies demonstrated that eledoisin could discriminate between receptor subtypes based on its divergent N-terminal "address" domain (pGlu-Pro-Ser-Lys-Asp-Ala), while the conserved C-terminal (Phe-Ile-Gly-Leu-Met-NH₂) served as the "message" domain responsible for receptor activation [1] [2]. Eledoisin also contributed to understanding tachykinin signaling mechanisms. In toad intestine, it stimulated inositol monophosphate formation (EC₅₀ = 10.7 nM), indicating coupling to phospholipase C and calcium mobilization [6]. Phylogenetically, eledoisin-like peptides helped trace the evolution of tachykinin systems: while true tachykinins (like substance P) appear in chordates, structurally related "tachykinin-like peptides" (inv-TKs) exist in protostomes, including arthropods, annelids, and mollusks [2] [5]. However, eledoisin itself appears specialized for envenomation rather than neuronal signaling in its species of origin, contrasting with mammalian tachykinins [4] [6].

Table 3: Eledoisin's Role in Tachykinin Receptor Characterization

Receptor AspectContribution of Eledoisin StudiesKey Findings
Binding SpecificityRadioligand development ([¹²⁵I]BH-bufokinin) in toad intestineSingle high-affinity site (KD 0.57 nM); NK₁-like rank order [6]
Second Messenger SystemsInositol phosphate assays in smooth muscleConcentration-dependent IP₁ formation (EC₅₀ 10.7 nM) [6]
Phylogenetic DistributionComparative studies across vertebrates/invertebratesIdentification of NK₁-like receptors in fish, amphibians, birds [6]
Functional SelectivitySmooth muscle contraction vs. neuronal excitationPotent contractile agent in gut; weak nociceptive facilitator [3] [6]

All Compounds Mentioned:Eledoisin, Substance P, Physalaemin, Neurokinin A (NKA), Neurokinin B (NKB), Kassinin, Neuropeptide K, Neuropeptide γ, [Arg³]substance P, Scyliorhinin I/II, OctTK-I/II, Bufokinin, Carassin, Senktide, Lom-TK, Ci-TK, Natalisin (NTLs), Inv-TKs, Tachykinin-Related Peptides (TKRPs/TRPs), Gastrin-Releasing Peptide (GRP), Neuromedin B, Litorin, Afamelanotide, Goserelin, Desmopressin, Caveolin-1 Scaffolding Domain Peptide (CSP).

Properties

CAS Number

69-25-0

Product Name

Eledoisin

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C54H85N13O15S

Molecular Weight

1188.4 g/mol

InChI

InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1

InChI Key

AYLPVIWBPZMVSH-FCKMLYJASA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3

Solubility

Soluble in DMSO

Synonyms

Eledoisin, ELD 950, ELD950, ELD-950, Moschatin

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.